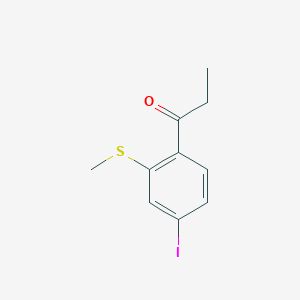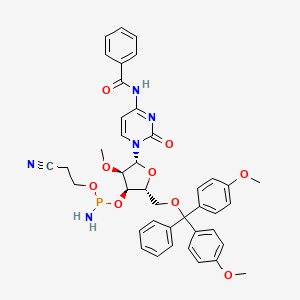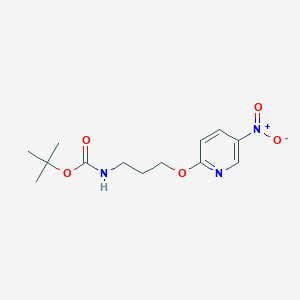
1-Chloro-1-(2,5-diethylphenyl)propan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-1-(2,5-diethylphenyl)propan-2-one is an organic compound with the molecular formula C13H17ClO and a molecular weight of 224.73 g/mol . This compound is characterized by the presence of a chloro group attached to a propan-2-one backbone, with two ethyl groups substituted on the phenyl ring at the 2 and 5 positions . It is commonly used in various chemical reactions and has applications in scientific research and industry.
Métodos De Preparación
The synthesis of 1-Chloro-1-(2,5-diethylphenyl)propan-2-one can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation reaction, where 2,5-diethylbenzene is reacted with chloroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction conditions typically include anhydrous conditions and a controlled temperature to ensure the desired product is obtained.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
1-Chloro-1-(2,5-diethylphenyl)propan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as hydroxide ions, amines, or thiols, leading to the formation of corresponding alcohols, amines, or thioethers.
Reduction Reactions: The carbonyl group in the propan-2-one moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The ethyl groups on the phenyl ring can undergo oxidation to form carboxylic acids or aldehydes under strong oxidizing conditions.
Common reagents and conditions used in these reactions include bases like sodium hydroxide, reducing agents like sodium borohydride, and oxidizing agents like potassium permanganate. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-Chloro-1-(2,5-diethylphenyl)propan-2-one has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 1-Chloro-1-(2,5-diethylphenyl)propan-2-one involves its interaction with molecular targets and pathways. The chloro group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. The carbonyl group in the propan-2-one moiety can participate in nucleophilic addition reactions, leading to the formation of various products . The ethyl groups on the phenyl ring can influence the reactivity and selectivity of the compound in different reactions.
Comparación Con Compuestos Similares
1-Chloro-1-(2,5-diethylphenyl)propan-2-one can be compared with other similar compounds, such as:
1-Chloro-1-(2,3-diethylphenyl)propan-2-one: This compound has ethyl groups substituted at the 2 and 3 positions of the phenyl ring, which can lead to different reactivity and selectivity in chemical reactions.
1-Chloro-1-(2,4-diethylphenyl)propan-2-one: This compound has ethyl groups substituted at the 2 and 4 positions of the phenyl ring, which can also influence its chemical properties and applications.
Propiedades
Fórmula molecular |
C13H17ClO |
|---|---|
Peso molecular |
224.72 g/mol |
Nombre IUPAC |
1-chloro-1-(2,5-diethylphenyl)propan-2-one |
InChI |
InChI=1S/C13H17ClO/c1-4-10-6-7-11(5-2)12(8-10)13(14)9(3)15/h6-8,13H,4-5H2,1-3H3 |
Clave InChI |
ZKOGINFZUZAMLJ-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC(=C(C=C1)CC)C(C(=O)C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




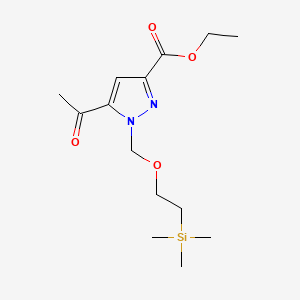

![5-(Tert-butyl) 6-ethyl (5S,6S)-1-oxaspiro[2.5]octane-5,6-dicarboxylate](/img/structure/B14042008.png)
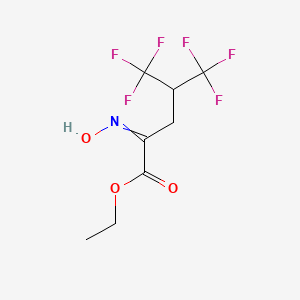
![tert-Butyl5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B14042012.png)
![Tert-butyl N-(2-azaspiro[3.3]heptan-6-YL)-N-methyl-carbamate bis(oxalic acid)](/img/structure/B14042013.png)
